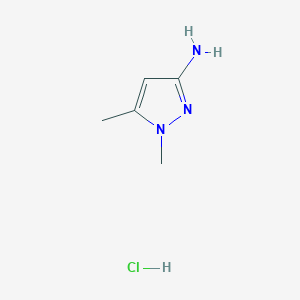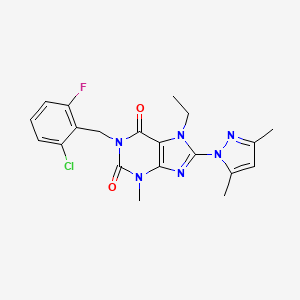
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with a similar structure have been synthesized and characterized through various methods, including FT-IR, 1H & 13C NMR, and ESI-MS spectroscopy. Single-crystal X-ray diffraction has confirmed the (E)-configuration of the hydrazonoic group. Such compounds have been optimized theoretically in both gas phase and aqueous solution using hybrid B3LYP/6-311++G** calculations, revealing significant changes in dipole moments and solvation energy upon moving from the gas phase to solution. This indicates the compound's protonation potential in solution, specifically at certain nitrogen atoms due to their negative charges. Theoretical studies also suggest the low reactivity of these compounds in both media compared to their derivatives, which could have implications for their biological activity and stability in solution (Karrouchi et al., 2021).
Biological Evaluation
The synthesized compounds have been evaluated for their biological activity, demonstrating potential as anti-diabetic agents through molecular docking studies with specific proteins. These studies indicate that such compounds can be designed to inhibit enzymes relevant to diabetes management, showcasing their potential therapeutic applications (Karrouchi et al., 2021).
Corrosion Inhibition
Another area of application is in corrosion protection, where similar compounds have shown effectiveness as inhibitors for mild steel in acidic solutions. Electrochemical and gravimetric methods revealed high inhibition efficiency, suggesting these compounds form protective layers on the steel surface, which was further supported by FESEM, AFM, and XPS analyses. Computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, provided insights into the molecular orbital energies and adsorption behavior, reinforcing the practical applications of these compounds in corrosion protection (Paul et al., 2020).
Antioxidant and α-Glucosidase Inhibitory Activities
Compounds containing pyrazole and triazole rings have been synthesized and shown to exhibit significant antioxidant and α-glucosidase inhibitory activities. DFT calculations, molecular dynamics simulations, and drug-likeness parameters have been applied to study their reactive properties. The compounds displayed inhibitory potentials against α-glucosidase, suggesting their utility in managing diabetes-related conditions. Their antioxidant capabilities were evaluated through various in vitro methods, indicating potent antioxidant properties (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-5-31-19-9-7-15(11-21(19)30-4)16-12-17(25-24-16)22(27)26-23-13-14-6-8-18(28-2)20(10-14)29-3/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYDMZOWUFBPW-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)



![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)



![8-(tert-butyl)-N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2395264.png)